molecular formula C8H12N2 B1591525 3-(Pyridin-4-yl)propan-1-amine CAS No. 30532-36-6

3-(Pyridin-4-yl)propan-1-amine

Cat. No.: B1591525
CAS No.: 30532-36-6
M. Wt: 136.19 g/mol
InChI Key: JURFPUSNTWSSPJ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6) is a valuable chemical building block in organic synthesis and drug discovery research. This compound, with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol, is supplied as a liquid . Its structure features a pyridine ring, a common pharmacophore in medicinal chemistry, linked to a propan-1-amine chain, offering researchers a versatile scaffold for constructing more complex molecules. Compounds containing pyridine rings are frequently investigated for their biological activity. For instance, recent research has highlighted the critical role of a 4-pyridyl group in the development of potent antileishmanial agents that target casein kinase 1 . Similarly, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent and selective inhibitors of CDK2, a key target in oncology research . Furthermore, aminopyridine derivatives are extensively explored as antagonists for ion channels like TRPV4, a potential target for pain treatment . Researchers can utilize this compound as a key intermediate in the synthesis of such bioactive molecules. The product is explicitly intended for laboratory research purposes. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the material's Safety Data Sheet (MSDS) for safe handling and storage procedures, which include storage at room temperature (20-22°C) in an inert atmosphere and protected from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-4-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-1-2-8-3-6-10-7-4-8/h3-4,6-7H,1-2,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURFPUSNTWSSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559221
Record name 3-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30532-36-6
Record name 3-(Pyridin-4-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyridin-4-yl)propan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-(Pyridin-4-yl)propan-1-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6), a bifunctional heterocyclic building block critical in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.[1]

Chemical Dynamics, Synthesis, and Application in Drug Discovery[1]

Executive Summary

This compound is a heteroaromatic primary amine featuring a pyridine ring connected to a primary amino group via a flexible propyl linker.[1] This structural motif serves as a "privileged scaffold" in medicinal chemistry, offering two distinct basic centers with widely separated pKa values. It is extensively utilized as a semi-rigid linker in kinase inhibitors to span the ATP-binding pocket and solvent-exposed regions, and as a pharmacophore in GPCR ligands (e.g., histamine and serotonin receptors).[1]

Molecular Identity & Physicochemical Profile[2][3][4][5]

The molecule is defined by its dual-basicity. The aliphatic amine is highly basic, while the pyridine nitrogen is weakly basic.[1] Understanding this ionization behavior is critical for purification and formulation.

Table 1: Physicochemical Constants

PropertyValueNotes
CAS Number 30532-36-6Specific to the 4-isomer
IUPAC Name This compoundSynonyms: 4-(3-Aminopropyl)pyridine
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol
Boiling Point 248.2 °C@ 760 mmHg
Density 1.003 g/cm³Liquid at RT
pKa₁ (Pyridine) ~5.3Protonates at pH < 5
pKa₂ (Amine) ~10.5Protonates at pH < 10
logP 0.4Moderate hydrophilicity
Solubility High (Water, MeOH, DCM)Soluble in organic solvents as free base
Ionization & Speciation Logic

The molecule exists in three distinct states depending on pH, which dictates extraction strategies:

  • pH < 4: Dicationic species (Py-H⁺ / NH₃⁺).[1] Water-soluble; insoluble in organics.

  • pH 6–9: Monocationic species (Py / NH₃⁺).[1] The pyridine is neutral, but the aliphatic amine remains charged.[1] Critical: This species often partitions into the aqueous phase during workup.[1]

  • pH > 12: Neutral species (Py / NH₂).[1] Extractable into DCM or EtOAc.

Synthetic Pathways & Methodology

The most robust synthetic route involves the construction of the carbon skeleton via Heck coupling followed by reduction .[1] This approach avoids the handling of volatile and toxic pyridine-vinyl precursors often found in older literature.

Retrosynthetic Analysis (Graphviz)[1]

G cluster_legend Pathway Logic Target This compound Intermediate 3-(Pyridin-4-yl)acrylonitrile (Unsaturated Nitrile) Target->Intermediate Hydrogenation (Pd/C, H2) SM1 4-Bromopyridine (Electrophile) Intermediate->SM1 Heck Coupling (Pd(OAc)2, PPh3) SM2 Acrylonitrile (Nucleophile) Intermediate->SM2 + Base Legend C-C Bond Formation → Saturation

Caption: Retrosynthetic disconnection showing the Heck coupling strategy to assemble the propyl linker followed by global reduction.

Detailed Protocol: Catalytic Hydrogenation of 3-(Pyridin-4-yl)acrylonitrile

This protocol assumes the starting material, 3-(pyridin-4-yl)acrylonitrile, has been prepared via Heck coupling of 4-bromopyridine.[1]

Objective: Reduce both the alkene and the nitrile functionality to the saturated primary amine.

Reagents:

  • Substrate: 3-(Pyridin-4-yl)acrylonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (active slurry) or 10% Pd/C (if reducing nitrile via intermediate amide/stepwise, but Raney Ni is preferred for direct C≡N → CH₂NH₂).[1]

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH).[1] Note: Ammonia suppresses secondary amine formation.[1]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi).

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)acrylonitrile (10 mmol) in 7N NH₃ in MeOH (50 mL).

  • Catalyst Addition: Carefully add Raney Nickel (~1.0 g wet slurry) under an argon blanket. Safety: Raney Ni is pyrophoric when dry.[1]

  • Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the nitrile peak (M+1 ~131) and appearance of the amine (M+1 137).[1]

  • Workup:

    • Filter the mixture through a Celite pad (keep wet to prevent fire hazard).[1]

    • Rinse the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification (Self-Validating Step):

    • Dissolve residue in 1M HCl (aqueous). Wash with DCM (removes non-basic impurities).[1]

    • Basify the aqueous layer to pH > 12 using 50% NaOH (keep cool).[1]

    • Extract exhaustively with DCM (3x).[1]

    • Dry over Na₂SO₄ and concentrate.[2]

    • Validation: ¹H NMR should show a triplet at ~2.7 ppm (CH₂ adjacent to Py) and a triplet at ~2.6 ppm (CH₂ adjacent to NH₂), with the central CH₂ as a quintet.[1]

Reactivity & Functionalization[7][8]

Chemoselectivity

The molecule possesses two nucleophilic nitrogens. The aliphatic amine (N_aliphatic) is significantly more nucleophilic and basic than the pyridine nitrogen (N_pyridine).[1]

  • Electrophilic Attack: Acyl chlorides, isocyanates, and sulfonyl chlorides will react exclusively at the primary amine under standard conditions (0°C, weak base).[1]

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide at the pyridine ring.[1] To avoid oxidizing the primary amine, the amine is usually protected (e.g., Boc) first.[1]

Signal Pathway: Amine Functionalization Logic

Reactivity Start This compound Prod1 Amide/Urea Derivative (Kinase Linker) Start->Prod1 R-COCl / R-NCO (Selectivity: >99% at NH2) Prod2 Pyridinium Salt (Water Soluble) Start->Prod2 RX / HX (Selectivity: Pyridine N) Prod3 Secondary Amine (Reductive Amination) Start->Prod3 R-CHO + NaBH(OAc)3 (Selectivity: NH2)

Caption: Chemoselective derivatization pathways. The aliphatic amine is the primary nucleophile for library synthesis.[1]

Applications in Drug Development[1][7][9][10]

Kinase Inhibitor Design

In kinase inhibitors, the pyridine ring often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site (e.g., interacting with the backbone NH of the kinase).[1] The propyl amine chain serves as a "solubilizing tail" that extends into the solvent front, improving the physicochemical properties (logD, solubility) of the drug candidate.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is a classic "linker fragment."[1]

  • Case Study Logic: If a pyridine fragment binds to a sub-pocket, and an amine fragment binds to a nearby residue (e.g., Asp or Glu), this compound acts as a merged pharmacophore, linking the two interactions with optimal entropy costs compared to a flexible alkyl chain alone.[1]

Safety & Handling

  • Hazards: Corrosive and irritant.[3] Causes severe skin burns and eye damage (H314).[1] Harmful if swallowed (H302).[1][3]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO₂).[1]

  • Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14347466, this compound.[1] Retrieved from [Link][1]

  • American Elements. this compound Technical Data.[1] Retrieved from [Link][1][4]

  • Jencks, W. P., & Regenstein, J. (Foundational pKa Data).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. (Referenced for Pyridine/Amine pKa estimations).

Sources

Introduction: Understanding the Compound and Associated Risks

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 3-(Pyridin-4-yl)propan-1-amine

This compound (CAS No: 30532-36-6) is a bifunctional organic compound featuring a pyridine ring and a primary aliphatic amine group.[1] Its structural motifs make it a valuable building block in medicinal chemistry and drug development for creating more complex molecules. However, the same reactivity that makes it useful also necessitates a thorough understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this substance. The procedures outlined are grounded in the principles of risk mitigation and are designed to empower laboratory personnel to work with this chemical safely and effectively. All chemical products should be handled by individuals with specialized knowledge and experience, recognizing that they may have unknown hazards.[2]

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

GHS Classification

The compound is categorized with the signal word "Warning" and is associated with multiple hazard statements.[1][3]

Hazard Class Hazard Statement Description
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3]
Acute Toxicity, Inhalation (Category 4)H332Harmful if inhaled.[3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.[3]
Serious Eye Damage/Irritation (Category 2)H319Causes serious eye irritation.[3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[3]
Health Hazards

The primary health risks associated with this compound are acute toxicity upon ingestion or inhalation, and irritation to the skin, eyes, and respiratory system.[3] As a member of the amine family, exposure to its vapors can cause irritation to the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[4]

A notable, though temporary, side effect of exposure to certain amine vapors is a visual disturbance known as glaucopsia, or "blue haze." This condition can manifest as blurred vision or seeing halos around lights and can increase the risk of accidents.[4][5] While not specifically documented for this compound, it is a known risk for low molecular weight amines.

The pyridine component also warrants caution. Pyridine and its derivatives can be absorbed through the skin and are toxic to the central nervous system, liver, and kidneys.[6] Overexposure may lead to symptoms such as nausea, headaches, and dizziness.[7]

Physicochemical Hazards

Section 2: Exposure Control and Personal Protection

Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls and supplementing them with appropriate Personal Protective Equipment (PPE). This strategy is often visualized as the "Hierarchy of Controls."

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Most Effective Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of Controls for exposure mitigation.

Engineering Controls

The single most critical engineering control is the mandatory use of a certified laboratory chemical fume hood.[7][11] This is essential to control the inhalation hazard posed by the compound's vapors. The fume hood provides adequate ventilation, capturing harmful fumes at the source and preventing their release into the laboratory environment.[7] An emergency eyewash station and safety shower must be readily accessible, ideally within a 10-second travel distance.[12][13]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling this chemical.[11]

PPE Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.[11]Provides chemical resistance against pyridine and similar compounds. Latex gloves are not recommended.[11] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[12]
Eye Protection Chemical splash goggles or a face shield.[12]Protects against splashes that can cause serious eye irritation.[3] Standard safety glasses are insufficient.
Skin/Body Protection A fully buttoned, long-sleeved lab coat.Prevents incidental skin contact.[11] Protective boots may be necessary depending on the scale of work.[12]
Respiratory Protection Government-approved respirator.Required only if working outside a fume hood or during a large spill where vapor concentrations may be high.[10][12]
Hygiene Practices

Users should wash their hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[9][12] Contaminated clothing should be removed immediately and washed before reuse.[12][14] Eating, drinking, and smoking are strictly prohibited in laboratory areas where chemicals are handled.[9][11]

Section 3: Safe Handling and Storage Protocols

Adherence to standardized protocols is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Protocol (Liquid Dispensing)
  • Preparation : Confirm that a chemical fume hood is operational. Don personal protective equipment (goggles, nitrile gloves, lab coat).

  • Area Setup : Place a chemical-resistant absorbent pad on the work surface inside the fume hood to contain minor drips.

  • Container Handling : Before opening, visually inspect the container for any signs of damage or leakage.

  • Dispensing : Keep the container opening away from your breathing zone. Use only non-sparking tools to open and handle the container.[9] Dispense the required amount slowly to minimize splashing or aerosol generation.

  • Sealing : Tightly close the container immediately after use to prevent vapor escape.[11]

  • Cleanup : Wipe down any minor drips on the container or work surface with a disposable cloth. Dispose of the cloth and absorbent pad as hazardous waste.

  • Post-Handling : Remove gloves using the proper technique and wash hands thoroughly.

Storage Requirements

Proper storage is essential for maintaining chemical integrity and preventing hazardous situations.

  • Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][11] A designated flammables cabinet is recommended.[13]

  • Container : Keep the compound in its original, tightly sealed container.[11] Sigma-Aldrich recommends storing it under an inert atmosphere in a dark place at room temperature.[1]

  • Incompatibilities : Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[10][13][14]

Section 4: Emergency Procedures

Preparedness is key to managing unexpected events like spills or exposures.

start Emergency Event (Spill or Exposure) is_spill Is it a Spill? start->is_spill is_minor_spill Minor Spill? (<100mL & Contained) is_spill->is_minor_spill Yes exposure Personal Exposure is_spill->exposure No evacuate Evacuate Area Alert Supervisor Call Emergency Response is_minor_spill->evacuate No cleanup Trained Personnel Cleanup: 1. Wear full PPE 2. Contain with absorbent 3. Collect in sealed container 4. Decontaminate area is_minor_spill->cleanup Yes medical Seek Immediate Medical Attention. Bring SDS. cleanup->medical If symptoms occur route Route of Exposure? exposure->route skin Skin/Eye Contact route->skin Skin/Eye inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Remove contaminated clothing. Flush with water for 15+ min. skin->skin_action inhalation_action Move to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action skin_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency response workflow for spills and exposures.

First Aid Measures

In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the attending physician.[12][15]

  • Inhalation : If inhaled, immediately move the person to fresh air.[16] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[12]

  • Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with large amounts of soap and water for at least 15 minutes.[14][16]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12][16] Remove contact lenses if present and easy to do.[16]

  • Ingestion : If swallowed, wash out the mouth with water, provided the person is conscious.[12] Do not induce vomiting.[17] Call a physician or poison control center immediately.[14]

Accidental Release Measures
  • Minor Spills : For small spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like sand or vermiculite.[7][16] The absorbed material should be collected using non-sparking tools and placed into a sealed, labeled container for hazardous waste disposal.[7][13] Ventilate the area and wash the spill site after material pickup is complete.[12]

  • Major Spills : In the event of a large spill, evacuate the area immediately.[15] Prevent the spill from entering drains or waterways.[12][16] Alert your institution's emergency response team.

Firefighting Measures
  • Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide, sand, or alcohol-resistant foam.[10][12] A water spray can be used to cool fire-exposed containers.[18]

  • Unsuitable Media : A solid stream of water may be ineffective and could spread the fire.[10][18]

  • Specific Hazards : Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[10] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[12]

Section 5: Toxicological Profile

The toxicological profile is primarily derived from its GHS classification. It is acutely toxic if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system.[3] Chronic exposure to related organic solvents and pyridines can lead to damage to the central nervous system, liver, and kidneys. No data is available regarding the carcinogenicity or mutagenicity of this specific compound.[10]

Section 6: Waste Disposal

All waste containing this compound must be treated as hazardous waste.[13]

  • Collect waste material in a clearly labeled, sealed, and compatible container.[13]

  • Do not dispose of it down the drain or with regular trash.[12]

  • Follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[10]

References

  • RPS Group. (n.d.). Amines. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Jubilant. (2026, January 2). Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Lee, H. S., & Kim, E. A. (2015). Amines as occupational hazards for visual disturbance. Annals of Occupational and Environmental Medicine, 27, 27. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

  • Avantor. (2011, August 29). Material Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

  • Wikipedia. (n.d.). Isopropylamine. Retrieved from [Link]

  • Resyn Biosciences. (n.d.). MSDS Amine. Retrieved from [Link]

  • Tri-iso. (2006, June 29). Material Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • GOV.UK. (n.d.). Incident management: pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 3-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6) is a critical bifunctional building block in medicinal chemistry, widely utilized as a linker in the synthesis of kinase inhibitors, GPCR ligands, and antibody-drug conjugates (ADCs). Its structure—comprising a basic primary amine connected to a pyridine ring via a flexible propyl chain—presents unique spectral characteristics governed by the electron-deficient aromatic ring and the nucleophilic aliphatic tail.[1]

This technical guide provides an in-depth analysis of the spectral data (NMR, MS) for this compound. It synthesizes experimental observations with mechanistic fragmentation logic to establish a robust framework for structural verification and impurity profiling.

Chemical Identity & Properties

Before interpreting spectral data, it is essential to establish the physicochemical baseline of the analyte.

ParameterData
IUPAC Name This compound
Common Synonyms 4-(3-Aminopropyl)pyridine; 4-Pyridinepropanamine
CAS Registry Number 30532-36-6
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
Physical State Colorless to pale yellow liquid (hygroscopic)
SMILES NCCCC1=CC=NC=C1
pKa (Predicted) ~9.8 (Aliphatic amine), ~5.2 (Pyridine nitrogen)

Mass Spectrometry (MS) Analysis[1][2][3]

The mass spectral signature of this compound is defined by the stability of the pyridine ring and the lability of the aliphatic chain. Analysis is typically performed using Electrospray Ionization (ESI) for intact mass or Electron Impact (EI) for structural elucidation.

Fragmentation Mechanics

In EI-MS (70 eV), the molecule exhibits a distinct fragmentation pattern driven by


-cleavage and benzylic-type stabilization.
  • Molecular Ion (

    
    ):  Observed at m/z 136 .[1] The intensity is moderate due to the stability of the aromatic ring.
    
  • Base Peak (m/z 30): The primary amine triggers a dominant

    
    -cleavage, generating the iminium ion (
    
    
    
    ). This is the diagnostic peak for primary aliphatic amines.
  • Pyridyl Fragment (m/z 92/93): Cleavage of the propyl chain often leaves the methyl-pyridine cation (picolyl cation), observed at m/z 92 or 93 depending on hydrogen rearrangement.

  • Loss of Ammonia (m/z 119): A characteristic loss of

    
     (17 Da) from the molecular ion.
    
Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Fragmentation Logic M_Ion Molecular Ion [M]+ m/z 136 Frag_30 Base Peak [CH2=NH2]+ m/z 30 M_Ion->Frag_30 α-Cleavage (Primary Amine) Frag_119 Loss of NH3 [M-NH3]+ m/z 119 M_Ion->Frag_119 Deamination (-17 Da) Frag_93 Picolyl Cation [C6H6N]+ m/z 92/93 M_Ion->Frag_93 Chain Scission Dominant Pathway: α-Cleavage generates m/z 30 Dominant Pathway: α-Cleavage generates m/z 30

Caption: Proposed EI-MS fragmentation pathways for this compound. The formation of the m/z 30 iminium ion is the dominant process.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5]

NMR analysis provides the definitive structural confirmation.[2] The data below assumes a solution in Chloroform-d (


) , which is the standard solvent for the free base. Note that using 

or

will shift the amine and adjacent methylene signals due to hydrogen bonding or protonation effects.
Proton ( H) NMR Data

The spectrum is characterized by the


 system of the 4-substituted pyridine ring and the simple spin system of the propyl chain.
PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Py-2,6 Aromatic (Ortho to N)8.45 – 8.55 Doublet (dd)2H

Py-3,5 Aromatic (Meta to N)7.10 – 7.15 Doublet (d)2H


-N

-Methylene (Amine)
2.68 – 2.75 Triplet2H

Py-


-Methylene (Ring)
2.60 – 2.68 Triplet2H

C-

-C

-Methylene (Middle)
1.75 – 1.85 Quintet2H


Amine Protons1.2 – 1.5 Broad Singlet2HN/A (Exchangeable)

Technical Insight:

  • Pyridine Ring Current: The protons at positions 2 and 6 are significantly deshielded (downfield > 8.4 ppm) due to the electron-withdrawing nitrogen and the aromatic ring current.

  • Chain Overlap: The two triplets at ~2.7 ppm and ~2.6 ppm can overlap depending on concentration and water content. The triplet closer to the pyridine ring is typically slightly upfield of the amine-adjacent methylene in

    
     due to the shielding cone of the aromatic ring affecting the 
    
    
    
    -position less than the electronegative nitrogen affects the
    
    
    -position.
Carbon-13 ( C) NMR Data

The


C spectrum exhibits 6 distinct signals: 3 aromatic and 3 aliphatic.
Carbon TypeAssignmentShift (

ppm)
Notes
Py-C2,6 Aromatic CH149.5 – 150.2 High intensity, deshielded by N
Py-C4 Quaternary Aromatic151.0 – 152.5 Low intensity (long relaxation)
Py-C3,5 Aromatic CH123.5 – 124.2 Standard aromatic region

-N
Aliphatic

41.5 – 42.0 Adjacent to amine
C-

-C
Aliphatic

33.5 – 34.5 Middle carbon
Py-

Aliphatic

32.0 – 32.8 Adjacent to ring

Experimental Workflow & Quality Control

To ensure data integrity during structural validation, the following workflow is recommended. This protocol accounts for the hygroscopic nature of the amine, which can broaden NMR signals.

Sample Preparation Protocol
  • Drying: If the sample appears viscous or cloudy, dry under high vacuum (<1 mbar) at 25°C for 2 hours to remove residual water/solvents.

  • Solvent Selection: Use

    
     (neutralized)  over 
    
    
    
    foil or basic alumina if the free base is suspected to be unstable. Acidic
    
    
    can protonate the amine, shifting the
    
    
    -methylene signal downfield by ~0.5 ppm.
  • Concentration: Prepare a 10-15 mg/mL solution for optimal S/N ratio in

    
    C experiments.
    
Structural Verification Logic Map

QC_Workflow Start Crude Sample This compound Check_State Visual Inspection (Liquid vs Solid) Start->Check_State H1_NMR 1H NMR (CDCl3) Check 8.5 ppm (Py) & 2.7 ppm (Chain) Check_State->H1_NMR Clear Liquid Impurity_Check Impurity Analysis Check 9-10 ppm (Aldehyde?) Check 2.1 ppm (Acetone?) H1_NMR->Impurity_Check Salt_Check Salt vs Free Base? Check shift of CH2-N (Free base: ~2.7 ppm, Salt: ~3.0 ppm) Impurity_Check->Salt_Check Final_QC Release for Synthesis Salt_Check->Final_QC Pass

Caption: Decision tree for the spectroscopic validation of the starting material.

Synthesis Context & Impurities

Understanding the synthetic origin helps in identifying spectral impurities. This compound is commonly synthesized via the catalytic hydrogenation of 3-(pyridin-4-yl)acrylonitrile or the reduction of 3-(pyridin-4-yl)propanamide .

  • Common Impurity A (Olefin): Incomplete reduction of the acrylonitrile precursor results in peaks at 6.5 – 7.0 ppm (alkene protons) in the

    
    H NMR.
    
  • Common Impurity B (Dimer): Secondary amine formation during hydrogenation leads to a doubling of the aliphatic signals and a mass shift to

    
    .
    

References

  • Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Propylamine (Analogous Fragmentation Logic). NIST Chemistry WebBook.[3] Retrieved from

  • ChemicalBook. 3-Aminopyridine and Pyridine Derivative Spectral Data. Retrieved from

  • American Elements. this compound Properties. Retrieved from

  • Doc Brown's Chemistry. Interpretation of Amine Mass Spectra. Retrieved from

Sources

An In-depth Technical Guide to 3-(Pyridin-4-yl)propan-1-amine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(Pyridin-4-yl)propan-1-amine, a key building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental chemical properties, provides a detailed synthesis protocol, explores its critical applications in the synthesis of targeted therapeutics, and outlines methods for its analytical characterization. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide its effective utilization in a research and development setting.

Core Molecular and Physicochemical Profile

This compound is a bifunctional organic molecule featuring a pyridine ring and a primary aliphatic amine, connected by a propyl linker. This unique structural arrangement imparts a desirable combination of properties, making it a valuable synthon in medicinal chemistry.

Molecular Formula: C₈H₁₂N₂[1][2]

Molecular Weight: 136.20 g/mol [1][2]

The presence of both a basic pyridine nitrogen and a primary amine group allows for a wide range of chemical modifications, enabling the construction of diverse molecular scaffolds.

PropertyValueSource(s)
Molecular Formula C₈H₁₂N₂[1][2]
Molecular Weight 136.20 g/mol [1][2]
Physical Form Liquid
Boiling Point 248.2 °C at 760 mmHgN/A
Density 1.004 g/cm³N/A
Storage Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of 4-(2-cyanoethyl)pyridine. This method is favored due to the ready availability of the starting nitrile and the high selectivity of the reduction to the primary amine under controlled conditions.

Causality of Experimental Choices

The choice of a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is crucial for achieving high yields and selectivity. These catalysts are highly effective in reducing nitriles to primary amines. The use of a protic solvent like ethanol or methanol is preferred as it facilitates the reaction and the subsequent work-up. The addition of ammonia to the reaction mixture is a critical step to suppress the formation of secondary and tertiary amine by-products, which can occur through the reaction of the newly formed primary amine with intermediate imines.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 4-(2-cyanoethyl)pyridine in Ethanol/Ammonia catalyst Add Pd/C catalyst start->catalyst hydrogenate Pressurize with H₂ gas and heat catalyst->hydrogenate Transfer to autoclave monitor Monitor reaction by TLC/GC-MS hydrogenate->monitor filter Filter to remove catalyst monitor->filter Upon completion concentrate Concentrate under reduced pressure filter->concentrate purify Purify by distillation or chromatography concentrate->purify end This compound purify->end Final Product G cluster_scaffold Core Scaffold cluster_functionalization Chemical Modification cluster_targets Biological Targets cluster_outcome Therapeutic Outcome scaffold This compound amine_rxn Amine Derivatization (Amides, Sulfonamides, etc.) scaffold->amine_rxn pyridine_rxn Pyridine Modification (N-oxidation, Substitution) scaffold->pyridine_rxn kinases Kinases amine_rxn->kinases gpcrs GPCRs amine_rxn->gpcrs pyridine_rxn->kinases pyridine_rxn->gpcrs outcome Targeted Therapeutics kinases->outcome gpcrs->outcome

Sources

commercial suppliers of 4-(3-Aminopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing and Utilizing 4-(3-Aminopropyl)pyridine (CAS 30532-36-6)

Part 1: Executive Summary

4-(3-Aminopropyl)pyridine (CAS: 30532-36-6), formally known as 3-(pyridin-4-yl)propan-1-amine , is a critical bifunctional building block in medicinal chemistry and materials science.[1] Characterized by a pyridine ring connected to a primary amine via a flexible propyl linker, it serves as a versatile scaffold for fragment-based drug discovery (FBDD), particularly in the synthesis of kinase inhibitors and as a linker motif in Proteolysis Targeting Chimeras (PROTACs).

While commercially available, supply chain variability regarding purity and oxidation states necessitates a rigorous procurement strategy. This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, ensuring reproducibility in high-value synthetic workflows.

Part 2: Chemical Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, researchers must define the "Fit-for-Purpose" specifications. The propyl chain renders the molecule prone to hygroscopicity, while the primary amine is susceptible to oxidation (N-oxide formation) upon prolonged air exposure.

Table 1: Physicochemical Specifications

PropertySpecificationNotes
IUPAC Name This compoundPreferred nomenclature for searching.[1][2]
CAS Number 30532-36-6 Distinct from 4-Aminopyridine (Fampridine).[1]
Formula C₈H₁₂N₂MW: 136.19 g/mol
Appearance Colorless to pale yellow liquidDarkening indicates oxidation/degradation.[1]
Boiling Point ~248°C (760 mmHg)High boiling point makes distillation difficult; vacuum required.[1]
Density 1.004 g/cm³-
Solubility Soluble in Water, MeOH, DCMHighly polar due to dual nitrogen centers.[1]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Critical: Hygroscopic and air-sensitive.

Part 3: Supply Chain Landscape Analysis

The market for CAS 30532-36-6 is split between bulk chemical manufacturers (Tier 1) and catalog aggregators (Tier 2). For GMP or late-stage development, direct sourcing from Tier 1 is recommended to ensure batch traceability.

Supplier Categorization:

  • Tier 1 (Primary Manufacturers/Stockists):

    • Combi-Blocks: Known for high stock reliability and transparent QC data (NMR/LCMS often available online).

    • American Elements: Specializes in bulk quantities; good for scale-up but lead times can vary.

    • Enamine: Excellent for building blocks; often holds stock in US/EU depots.

  • Tier 2 (Distributors):

    • Thermo Fisher Scientific / Alfa Aesar: Reliable logistics but often re-package from Tier 1 sources.

    • Sigma-Aldrich (Merck): High quality assurance but typically higher cost; ideal for analytical standards.

Procurement Strategy:

  • Purity Check: Specify >97% purity. Commercial "95%" grades often contain significant water or carbonate salts.

  • Packaging: Request packaging under Argon or Nitrogen. Avoid paper-lined caps which can introduce moisture.

Part 4: Quality Control & Validation Workflow

Trusting the Certificate of Analysis (CoA) blindly is a risk in sensitive applications like PROTAC synthesis. Implement a self-validating QC protocol upon receipt.

Figure 1: Incoming Quality Control (IQC) Workflow

QC_Workflow Start Incoming Material (CAS 30532-36-6) Visual Visual Inspection (Color/Phase) Start->Visual Hygro Hygroscopicity Check (Karl Fischer) Visual->Hygro If Liquid/Clear Purify Repurify (Vac. Distillation) Visual->Purify If Brown/Opaque Purity Purity Assay (1H NMR / LCMS) Hygro->Purity < 1% H2O Decision Decision Gate Purity->Decision Storage Store under Argon @ 4°C Decision->Storage > 97% Decision->Purify < 97%

Caption: Logical workflow for validating incoming 4-(3-Aminopropyl)pyridine batches to prevent downstream synthetic failures.

Technical Insight:

  • 1H NMR Validation: Look for the characteristic propyl triplets. Impurities often appear as broad peaks near 1.5-2.0 ppm (water/polymerization) or shifts in the pyridine ring protons (N-oxide formation).

  • Purification: If the material is degraded (brown), perform bulb-to-bulb distillation under high vacuum (0.1 mmHg).

Part 5: Synthetic Utility & Production Routes

Understanding the synthesis of the material helps in troubleshooting impurities. The industrial route typically involves the modification of 4-vinylpyridine.

Primary Industrial Route:

  • Michael Addition: 4-Vinylpyridine reacts with Cyanide (HCN source) to form 3-(pyridin-4-yl)propanenitrile.[1]

  • Reduction: The nitrile is reduced (using Raney Ni/H₂ or LiAlH₄) to the primary amine.

Figure 2: Synthesis Pathway

Synthesis_Route Reactant 4-Vinylpyridine (CAS 100-43-6) Intermediate 3-(Pyridin-4-yl)propanenitrile (Nitrile Intermediate) Reactant->Intermediate HCN / Cat. Base (Michael Addition) Impurity Impurity: Polymerized Vinylpyridine Reactant->Impurity Thermal/Light Product 4-(3-Aminopropyl)pyridine (CAS 30532-36-6) Intermediate->Product H2 / Raney Ni (Reduction)

Caption: Standard industrial synthesis route. Note that residual nitrile or polymerized vinylpyridine are potential impurities.

Application Context:

  • PROTAC Linkers: The propyl chain provides a defined spatial separation (approx. 3-4 Å) between the E3 ligase ligand and the target protein ligand. The pyridine nitrogen can serve as an additional solubility handle or a weak hydrogen bond acceptor.

  • Kinase Inhibitors: The primary amine is readily coupled with carboxylic acids or sulfonyl chlorides to generate libraries of ATP-competitive inhibitors.

Part 6: Safety & Regulatory Compliance

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[3]

  • STOT-SE: Category 3 (May cause respiratory irritation).[3]

Handling Protocols:

  • Ventilation: Always handle in a fume hood. The amine vapor is irritating to mucous membranes.

  • PPE: Nitrile gloves (0.11 mm) are sufficient for splash protection. Use butyl rubber for prolonged immersion.

  • Spill Management: Neutralize spills with a dilute acid (e.g., 1M HCl) before absorbing with vermiculite to suppress volatility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14347466, this compound.[1] PubChem. Available at: [Link]

  • American Elements. this compound Technical Specifications. American Elements. Available at: [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier for Pyridine Derivatives. ECHA.[5] Available at: [Link]

Sources

Methodological & Application

Suzuki coupling reactions with 3-(4-pyridyl)propylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Suzuki-Miyaura Coupling Strategies Involving 3-(4-pyridyl)propylamine Scaffolds

Part 1: Executive Summary & Strategic Analysis

The Challenge: 3-(4-pyridyl)propylamine (CAS: 20173-24-4) represents a "privileged structure" in medicinal chemistry, particularly for H1/H3 histamine antagonists and kinase inhibitors. However, incorporating this moiety via Suzuki-Miyaura coupling presents a "Dual-Base" challenge :

  • Primary Amine Poisoning: The alkyl primary amine (

    
    ) is a potent 
    
    
    
    -donor that competitively binds to the electrophilic Pd(II) center, displacing phosphine ligands and forming inactive Pd-amine complexes (catalyst poisoning).
  • Pyridine Interference: The pyridine nitrogen (

    
    ) can facilitate non-productive coordination or, in the case of 2-halopyridines, lead to rapid protodeboronation of the coupling partner.
    

The Solution: Standard catalysts like


 or 

typically fail with this substrate, resulting in low yields (<20%) or "palladium black" precipitation. This guide details two validated protocols:
  • Protocol A (Robust):

    
    -Boc protection to nullify amine basicity (Recommended for scale-up).
    
  • Protocol B (Direct): Utilization of Buchwald G3/G4 precatalysts to enable direct coupling of the free amine (Recommended for library synthesis).

Part 2: Technical Deep Dive & Mechanism

To successfully couple this scaffold, one must understand the deactivation pathway. The primary amine side chain does not merely act as a base; it acts as a ligand scavenger .

Catalyst Deactivation Pathway

In a standard cycle, the amine intercepts the oxidative addition intermediate.

CatalystPoisoning Pd0 L-Pd(0) Active Species OxAdd L-Pd(II)-Ar-X Oxidative Addition Complex Pd0->OxAdd Ar-X Poisoned [L-Pd(II)(NH2R)-Ar-X] Inactive Complex OxAdd->Poisoned + R-NH2 (Fast) Prod C-C Bond Formation OxAdd->Prod + Ar-B(OH)2 (Slow without bulky ligand) Amine R-NH2 (Substrate Side Chain) Poisoned->Pd0 Reversible only at high T

Figure 1: Mechanism of Palladium catalyst poisoning by primary alkyl amines.

To prevent this, we must either mask the amine (Protocol A) or sterically preclude amine binding using bulky biarylphosphine ligands (Protocol B).

Part 3: Validated Experimental Protocols

Protocol A: The "Safety First" Method (Boc-Protection)

Best for: Large-scale synthesis (>5g), expensive boronic acids, or when purification must be simplified.

Rationale: Converting the primary amine to a tert-butyl carbamate (Boc) reduces the nitrogen's Lewis basicity, preventing Pd-coordination.

Step 1: In-Situ Protection (Optional if starting material is not pre-protected)

  • Dissolve 3-(4-pyridyl)propylamine derivative (1.0 equiv) in DCM.

  • Add

    
     (1.1 equiv) and 
    
    
    
    (1.2 equiv).
  • Stir at RT for 2 hours. Wash with water, dry (

    
    ), and concentrate.
    

Step 2: Suzuki Coupling

  • Substrate:

    
    -Boc-3-(2-chloro-4-pyridyl)propylamine (or relevant halide).
    
  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Catalyst:

    
     (3 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for sterically hindered cases).
  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

Procedure:

  • Charge a reaction vial with the halogenated

    
    -Boc substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
    
  • Evacuate and backfill with Nitrogen (x3).

  • Add degassed Dioxane (4 mL) and Water (1 mL).

  • Add

    
     (25 mg, 0.03 mmol).
    
  • Heat to 90°C for 4–12 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Deprotection: Treat crude with 4M HCl in Dioxane (RT, 1h) to recover the free amine.

Protocol B: The "High-Throughput" Method (Direct Coupling)

Best for: Library generation, automated synthesis, or when deprotection steps are undesirable.

Rationale: Utilizing Buchwald G3/G4 precatalysts (specifically XPhos or RuPhos ). These bulky ligands create a "protective shell" around the Pd center, physically blocking the approach of the linear alkyl amine while permitting the entry of the flat aryl boronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (CAS: 1599466-81-5) - The Gold Standard for amine tolerance.

  • Alternative: Amphos (for simple cases) or RuPhos Pd G3 .

  • Base:

    
     (0.5 M aqueous solution) - Phosphate is gentler than carbonate for free amines.
    
  • Solvent: n-Butanol or THF/Water.

Procedure:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a vial with:

    • Halogenated 3-(4-pyridyl)propylamine derivative (1.0 equiv).

    • Boronic Acid (1.5 equiv).[1]

    • XPhos Pd G4 (1–2 mol%).

  • Solvent Addition: Add THF (0.2 M concentration relative to halide).

  • Base Addition: Add degassed 0.5 M aqueous

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 60–80°C . Note: G4 catalysts activate rapidly; lower temperatures prevent amine oxidation.

  • Monitoring: Monitor by LCMS. Conversion is typically complete within 1-2 hours.

  • Purification: SCX-2 (Strong Cation Exchange) cartridges are highly recommended here.

    • Load reaction mixture onto SCX-2.

    • Wash with MeOH (removes catalyst/boron species).

    • Elute product with 2M

      
       in MeOH.
      

Part 4: Data Summary & Troubleshooting

Comparative Efficiency Table
VariableProtocol A (Boc-Protected)Protocol B (Direct / Free Amine)Standard Method (Pd(PPh3)4)
Catalyst Pd(dppf)Cl2XPhos Pd G4Pd(PPh3)4
Step Count 3 (Protect -> Couple -> Deprotect)1 (Direct Coupling)1
Avg. Yield 85-95%70-85%< 15% (Failed)
Impurity Profile CleanTrace amine oxidation / ProtodeboronationPd-Black, Homocoupling
Scale Suitability KilogramMilligram to GramNot Recommended
Troubleshooting Guide (The "Self-Validating" System)
  • Symptom: Reaction turns black immediately upon heating.

    • Cause: Rapid catalyst decomposition due to amine poisoning or lack of ligand stabilization.

    • Fix: Switch to Protocol B (G4 Precatalyst) or increase ligand:metal ratio to 2:1.

  • Symptom: Starting material remains, but Boronic Acid is consumed.

    • Cause: Protodeboronation of the boronic acid (common with 2-pyridyl boronates).[1]

    • Fix: Add the boronic acid in portions (0.5 equiv every hour) or switch to a MIDA boronate or Potassium Trifluoroborate (BF3K) salt.

  • Symptom: Product is trapped in the aqueous phase during workup.

    • Cause: The free amine/pyridine makes the product highly polar/water-soluble at neutral pH.

    • Fix: Adjust aqueous layer to pH > 12 using NaOH before extraction, or use n-Butanol/DCM for extraction.

Part 5: Workflow Visualization

Workflow Start Start: Halogenated 3-(4-pyridyl)propylamine Decision Is Scale > 5g? Start->Decision Protect Step 1: Boc Protection (Boc2O, Et3N) Decision->Protect Yes (High Fidelity) CoupleB Direct Coupling (XPhos Pd G4, K3PO4) *Strict O2 exclusion* Decision->CoupleB No (Speed/Library) CoupleA Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Protect->CoupleA Deprotect Step 3: Acidic Deprotection (HCl/Dioxane) CoupleA->Deprotect Purify Purification (SCX-2 Cartridge) Deprotect->Purify CoupleB->Purify Final Final Product (Biaryl Amine) Purify->Final

Figure 2: Decision Matrix for processing 3-(4-pyridyl)propylamine derivatives.

References

  • Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Amine-Containing Substrates using XPhos Pd G3. Chemical Science.[2]

  • St John-Campbell, S., et al. (2018).[3] Palladium-Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. Chemistry – A European Journal.

  • Sigma-Aldrich. (2024).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5] Chemical Reviews.

  • BenchChem. (2025).[4] Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives.

Sources

Strategic Synthesis of 3-(Pyridin-4-yl)propan-1-amine Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-(pyridin-4-yl)propan-1-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical linker in histamine H2 agonists, kinase inhibitors (e.g., Rho-kinase), and nicotinic acetylcholine receptor ligands.

Synthesizing this scaffold presents two primary chemical challenges:

  • Instability of Precursors: The requisite starting material, 4-bromopyridine, is unstable as a free base (prone to self-polymerization) and must be handled as a hydrochloride salt.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to palladium catalysts, potentially stalling cross-coupling reactions (Heck or Sonogashira) unless specific ligand systems or Lewis acids are employed.

This Application Note details two robust, self-validating protocols designed to overcome these barriers. Route A (Heck-Reduction) is modular, allowing for substitution on the propyl chain. Route B (Sonogashira-Hydrogenation) is ideal for generating rigid alkyne analogs or accessing the saturated amine under mild conditions.

Retrosynthetic Logic & Pathway Selection

The following decision tree illustrates the strategic selection between the Heck and Sonogashira routes based on the desired analog structure.

Retrosynthesis Target Target: this compound Analogs Decision Structural Requirement? Target->Decision RouteA Route A: Heck Coupling (Flexible Chain Substitution) Decision->RouteA Need alkyl substitution (alpha/beta to amine) RouteB Route B: Sonogashira (Rigid/Alkyne Linkers) Decision->RouteB Need alkyne linker or linear fidelity PrecursorA Precursor: 4-Bromopyridine HCl + Acrylonitrile/Acrylamide RouteA->PrecursorA PrecursorB Precursor: 4-Bromopyridine HCl + N-Boc-Propargylamine RouteB->PrecursorB

Figure 1: Retrosynthetic decision tree for selecting the optimal synthetic pathway.

Detailed Protocol A: The Heck-Reduction Sequence

Best for: Creating analogs with substituents on the propyl chain (e.g., using methacrylonitrile) or large scale-up.

Phase 1: Heck Coupling

Objective: Synthesize 3-(pyridin-4-yl)acrylonitrile.

Reagents:

  • 4-Bromopyridine Hydrochloride (1.0 equiv)

  • Acrylonitrile (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (3.0 equiv) — Acts as base and liberates free pyridine in situ.

  • Solvent: DMF or Acetonitrile (degassed).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry Schlenk flask under Argon, dissolve Pd(OAc)₂ and P(o-tol)₃ in anhydrous DMF. Stir for 15 minutes at room temperature to form the active Pd(0) species (solution turns yellow/orange).

    • Expert Insight: Using P(o-tol)₃ is crucial. The bulky phosphine prevents the pyridine nitrogen from saturating the Pd center, a common failure mode in standard PPh₃ protocols [1].

  • Substrate Addition: Add 4-Bromopyridine HCl solid directly to the flask, followed by Acrylonitrile.

  • Base Addition: Add Et₃N dropwise.

    • Caution: Exothermic reaction. White fumes (Et₃N·HCl) will form. The base liberates the unstable 4-bromopyridine free base in situ, which immediately reacts with the Pd catalyst, minimizing polymerization side-reactions.

  • Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually fluoresces under UV.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (gradient 20% -> 60% EtOAc in Hexanes).

Phase 2: Selective Reduction

Objective: Reduce the nitrile and alkene to the primary amine.

Reagents:

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (5.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Heck product (nitrile) and CoCl₂·6H₂O in MeOH at 0°C. The solution will be deep purple/pink.

  • Reduction: Add NaBH₄ portion-wise over 30 minutes.

    • Mechanistic Note: This generates "Cobalt Boride" in situ, a black precipitate that functions similarly to Raney Nickel but without the pyrophoric hazard or high-pressure reactors [2].

  • Completion: Stir at RT for 2 hours. The black precipitate indicates active catalyst.

  • Quench: Carefully add 1N HCl until gas evolution ceases and the black precipitate dissolves (solution turns clear pink).

  • Isolation: Basify to pH >12 with conc. NH₄OH.[1] Extract with DCM (3x).

    • Critical Step: Amines are highly soluble in water. Salting out the aqueous layer with NaCl improves extraction efficiency.

Detailed Protocol B: Sonogashira Approach

Best for: Sensitive substrates or when an alkyne linker is required.

Reagents:

  • 4-Bromopyridine HCl (1.0 equiv)

  • N-Boc-propargylamine (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (2 mol%)

  • Et₃N (3.0 equiv) in THF/DMF (1:1).

Step-by-Step Methodology:

  • Coupling: Combine Pd catalyst, CuI, and 4-Bromopyridine HCl in degassed THF/DMF.

  • Activation: Add Et₃N followed by N-Boc-propargylamine. Stir at 60°C for 4 hours.

    • Self-Validating Check: The reaction mixture should darken significantly (brown/black) within 30 minutes, indicating oxidative addition.

  • Hydrogenation: The resulting alkyne is dissolved in MeOH. Add 10% Pd/C (10 wt%) and stir under a hydrogen balloon (1 atm) for 6 hours.

    • Note: This simultaneously reduces the alkyne and can remove the Cbz group if used. The Boc group remains, allowing for purification of the protected amine before final deprotection [3].

Purification of Pyridyl-Alkyl Amines

Purifying this class of molecules on silica gel is notoriously difficult due to the interaction between the basic amine/pyridine and acidic silanols, causing severe "tailing."

Optimized Mobile Phase:

  • DCM : MeOH : NH₄OH (90 : 9 : 1)

  • Alternative: Pre-wash the silica column with 1% Triethylamine in Hexane before loading the sample.

Data Summary Table: Comparison of Routes

ParameterRoute A: Heck-ReductionRoute B: Sonogashira
Overall Yield 45–60%65–75%
Step Count 22 (plus deprotection)
Atom Economy HighModerate (due to leaving groups)
Scalability Excellent (>10g)Good (<5g)
Primary Risk Polymerization of 4-bromopyridineCopper waste removal
Key Reference J. Org. Chem. [1]Org.[2][3][4][5][6][7][8] Lett. [3]

Mechanistic Visualization (Heck Cycle)

The following diagram details the specific catalytic cycle for Route A, highlighting the critical role of the base in managing the 4-bromopyridine salt.

HeckCycle Pd0 Pd(0)-L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Olefin Coordination OxAdd->Coord + Acrylonitrile Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim BaseStep Reductive Elimination (Base Regenerates Pd0) Elim->BaseStep - Product BaseStep->Pd0 - HBr salt Substrate 4-Bromopyridine HCl + Et3N -> Free Base Substrate->OxAdd In situ generation

Figure 2: Catalytic cycle emphasizing the in situ neutralization of 4-bromopyridine HCl.

References

  • Heck Reaction on Pyridines

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Context: Describes ligand effects (P(t-Bu)3 or P(o-tol)3) necessary to couple electron-deficient heterocycles.
  • Cobalt Boride Reduction

    • Heinzman, S. W., & Ganem, B. (1982). The mechanism of sodium borohydride-cobaltous chloride reductions. Journal of the American Chemical Society, 104(24), 6801-6802.
    • Context: Validates the CoCl2/NaBH4 protocol for nitrile-to-amine reduction without high pressure.
  • Sonogashira of Pyridines

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
    • Context: Comprehensive review covering conditions for heteroaryl halides.
  • Purification of Amines

    • Biotage Application Note. (2023).[9] "How do I purify ionizable organic amine compounds using flash column chromatography?"

    • Context: Protocols for amine-functionalized silica and mobile phase modifiers.

Sources

Troubleshooting & Optimization

preventing byproduct formation in 3-(4-pyridyl)propylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 3-(4-pyridyl)propylamine (CAS: 5344-27-4).[1] It addresses the unique reactivity profile of this "dual-nitrogen" scaffold, where the competition between the aliphatic primary amine and the aromatic pyridine ring dictates byproduct formation.

Core Challenge: The Dual-Nucleophile Paradox

3-(4-pyridyl)propylamine possesses two distinct nitrogen centers:

  • Aliphatic Primary Amine (

    
    ):  Highly nucleophilic, prone to over-alkylation and rapid oxidation.
    
  • Pyridine Nitrogen (

    
    ):  Less nucleophilic but capable of metal coordination (catalyst poisoning) and acting as a hydrogen bond acceptor.
    

Status: ACTIVE Support Tier: Level 3 (Senior Scientist)[1]

Module 1: Amide Coupling & Acylation

Issue: “I am observing low yields and 'double peaks' in LC-MS during amide coupling.”

Diagnosis: Competitive Acylation & N-Acylurea Formation

While the primary amine is the intended nucleophile, the pyridine ring can act as a base or weak nucleophile, complicating the reaction mechanism. If you are using carbodiimides (EDC/DCC) without additives, you are likely generating N-acylurea byproducts.[1]

Troubleshooting Protocol

Q: How do I prevent side reactions during amide coupling? A: Switch from carbodiimide chemistries to uronium/phosphonium salts (HATU/PyBOP) and control the pH to favor the aliphatic amine.

The "Clean Linker" Protocol:

  • Pre-activation (Critical): Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF/DCM.

  • Base Addition: Add DIPEA (Diisopropylethylamine, 2.0–3.0 eq).[1]

    • Why? DIPEA is sterically hindered and will not compete with the amine. It deprotonates the carboxylic acid to form the active ester.[2]

  • Induction Period: Stir for 5–10 minutes.

    • Checkpoint: Color change often indicates active ester formation.

  • Amine Addition: Add 3-(4-pyridyl)propylamine (1.0 eq) last.[1]

    • Mechanism:[3][4][5][6][7][8][9][10] The aliphatic amine (more nucleophilic) attacks the active ester rapidly. The pyridine ring remains unreactive due to the non-nucleophilic base (DIPEA) preventing proton shuttling issues.

Q: What if I see a mass corresponding to [M + 43]? A: This is likely acetylation from the breakdown of DMF or use of acetic acid buffers in previous steps. Ensure solvents are "Amine-Free" grade.[1] Alternatively, it could be isocyanate formation if Curtius rearrangement conditions were attempted.[1]

Module 2: Alkylation Control

Issue: “Direct alkylation yields a mixture of mono-, di-, and starting material.[1] How do I stop at the secondary amine?”

Diagnosis: The "Runaway Train" Effect

The product of a direct alkylation (secondary amine) is often more nucleophilic than the starting primary amine, leading to polyalkylation.

Troubleshooting Protocol

Q: How do I achieve selective mono-alkylation? A: Do not use alkyl halides. Adopt a Reductive Amination strategy.

Selective Reductive Amination Workflow:

  • Imine Formation: React 3-(4-pyridyl)propylamine with the desired Aldehyde (1.0 eq) in MeOH or DCE.[1]

    • Add Dehydrating Agent: Add

      
       or molecular sieves to push the equilibrium toward the imine (Schiff base).
      
  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (

    
     eq).
    
    • Why STAB? It is milder than

      
       and will reduce the imine selectively without reducing the aldehyde or the pyridine ring.
      
  • pH Control: Maintain slightly acidic conditions (acetic acid, 1 eq) to protonate the imine, accelerating reduction while keeping the pyridine ring protonated (and thus unreactive).

Data Summary: Alkylation Selectivity

MethodMono-Alkylated YieldDi-Alkylated ByproductNotes
Direct Alkylation (R-Br) 35–45%40–50%"Statistical mixture" – Avoid.[1]
Reductive Amination (STAB) 85–95% < 5%Kinetic control via imine intermediate.[1]
Ns-Protection Strategy 80–90%< 1%Requires 3 steps (Protect -> Alkylate -> Deprotect).[1]
Module 3: Metal Catalysis & Hydrogenation

Issue: “My hydrogenation reaction stalled. Is the pyridine poisoning the catalyst?”

Diagnosis: Catalyst Poisoning

The pyridine nitrogen has a high affinity for transition metals (Pd, Pt, Rh).[1] It binds to the catalyst surface, blocking active sites and halting the reaction.

Troubleshooting Protocol

Q: How do I hydrogenate in the presence of the pyridine ring? A: Mask the pyridine nitrogen by protonation .

The "Acid-Masking" Technique:

  • Solvent System: Use MeOH or EtOH containing 1.1–2.0 equivalents of HCl or Acetic Acid .

  • Mechanism: This converts the pyridine N (

    
     lone pair) into a pyridinium salt. The pyridinium ion cannot coordinate to the metal catalyst.
    
  • Execution: Run the hydrogenation (e.g., removing Cbz groups or reducing alkenes).

  • Workup: Neutralize with

    
    after filtering off the catalyst to regenerate the free base.
    
Module 4: Storage & Handling

Issue: “The white powder turned into a sticky yellow gum.”

Diagnosis: Hygroscopicity & Carbamate Formation

Primary amines on propyl chains are notoriously hygroscopic. They absorb atmospheric water and react with


 to form carbamate salts  (white crust/solid).[1]

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Form: Keep as the Dihydrochloride Salt (

    
    ) whenever possible. The salt form is non-volatile, non-hygroscopic, and resistant to oxidation.
    
  • Recovery: If the free base has "gummed," dissolve in dilute HCl, wash with ether (removes non-basic impurities), then basify the aqueous layer with NaOH and extract into DCM.[1]

Visual Troubleshooting Logic

ReactionLogic Start Start: 3-(4-pyridyl)propylamine Reaction Goal What is your Goal? Start->Goal Amide Amide Bond Formation Goal->Amide Alkylation N-Alkylation Goal->Alkylation Reduction Hydrogenation/Reduction Goal->Reduction Issue1 Problem: Low Yield / Dimers Amide->Issue1 Issue2 Problem: Polyalkylation Alkylation->Issue2 Issue3 Problem: Reaction Stalled Reduction->Issue3 Sol1 Solution: Use HATU + DIPEA. Pre-activate Acid. Avoid Carbodiimides alone. Issue1->Sol1 Sol2 Solution: Use Reductive Amination (Aldehyde + STAB). Issue2->Sol2 Sol3 Solution: Acidify reaction (HCl/AcOH) to protonate Pyridine N. Prevent Catalyst Poisoning. Issue3->Sol3

Caption: Decision tree for selecting the correct synthetic strategy based on common failure modes of pyridine-propylamine derivatives.

References
  • Amide Coupling Optimization

    • Title: "Recent advances in amide bond formation: beyond the myth of coupling reagents."
    • Source:Chemical Society Reviews, 2009.[1]

    • URL:[Link]

  • Preventing Over-Alkylation

    • Title: "Reductive Amination: A Robust Method for Amine Synthesis."
    • Source:Organic Reactions, Wiley Online Library.[1]

    • URL:[Link][1]

  • Pyridine Catalyst Poisoning

    • Title: "Poisoning of heterogeneous catalysts by nitrogen-containing compounds."[1]

    • Source:Catalysis Reviews, Taylor & Francis.[1]

    • URL:[Link][1]

  • Handling of Pyridine Amines

    • Title: "Safety Data Sheet: 3-(Pyridin-4-yl)propan-1-amine" (General Handling).[1]

    • Source: PubChem Labor
    • URL:[Link][1]

Sources

reaction parameter optimization for N-alkylation of 3-(Pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic Support Center for researchers optimizing the N-alkylation of 3-(Pyridin-4-yl)propan-1-amine .

Ticket ID: N-ALK-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Substrate Analysis

User Query: "How do I selectively alkylate the primary amine of this compound without quaternizing the pyridine ring or over-alkylating to the tertiary amine?"

Technical Insight: The core challenge lies in the dual-nucleophile nature of your substrate.[1] You are dealing with two distinct nitrogen centers with vastly different electronic properties. Success depends on exploiting the pKa and nucleophilicity differentials.[1]

FeaturePrimary Amine (Aliphatic)Pyridine Nitrogen (Aromatic)
Structure


Approx.[1] pKa (Conjugate Acid) ~10.5 (Highly Basic)~5.2 (Weakly Basic)
Nucleophilicity High (Kinetic Product)Low (Thermodynamic Product)
Reactivity Risk Over-alkylation (Mono

Bis)
Quaternization (Pyridinium salt)

The Strategy:

  • Chemoselectivity: The primary amine is

    
     times more basic than the pyridine.[1] Under neutral or basic conditions, the primary amine reacts first.
    
  • Degree of Alkylation: Direct alkylation with alkyl halides follows a "runaway" kinetics model (Product is more reactive than starting material).[1] Reductive Amination is the superior pathway for controlled mono-alkylation.[1]

Interactive Troubleshooting Guide

Issue 1: "I am seeing significant pyridine quaternization."

Diagnosis: You are likely using a "hard" alkylating agent (e.g., Methyl Iodide, Benzyl Bromide) in a polar aprotic solvent (DMF, DMSO) with heat, or you have exhausted the primary amine.

Corrective Actions:

  • Check Stoichiometry: Ensure the alkylating agent is the limiting reagent (0.9 eq relative to amine).[1]

  • Solvent Switch: Switch to protic solvents (MeOH, EtOH) or non-polar solvents (DCM, Toluene). Polar aprotic solvents like DMF stabilize the transition state for pyridinium formation.[1]

  • Temperature Control: Keep reaction below 40°C. Pyridine quaternization has a higher activation energy than amine alkylation.[1]

Issue 2: "I cannot stop the reaction at the secondary amine (Mono-alkylation); I get tertiary amines."

Diagnosis: This is the classic "Williamson Ether Synthesis for Amines" problem. The secondary amine product is more electron-rich (more nucleophilic) than the primary amine starting material.[1]

Corrective Actions:

  • Method Change (Recommended): Switch to Reductive Amination (Aldehyde + NaBH(OAc)3).[1] This mechanism proceeds via an imine intermediate, which physically prevents double addition until the reduction step is complete.

  • Method Change (Alternative): If you must use an alkyl halide, use the High-Dilution/Excess Amine technique.[1] Use 5-10 equivalents of the starting amine and add the alkyl halide dropwise.[1]

Decision Logic & Workflows (Visualization)

Workflow A: Method Selection Logic

Use this flow to determine the correct synthetic route based on your alkyl group.[1]

ReactionLogic Start Start: N-Alkylation Goal AlkylType What is the Alkyl Group? Start->AlkylType Methyl Methyl Group (-CH3) AlkylType->Methyl C1 Complex Complex/Branched Chain AlkylType->Complex >C1 Conditions1 Use Formaldehyde + Formic Acid (Eschweiler-Clarke) Methyl->Conditions1 Recommended DirectAlk Direct Alkylation (High Risk of Over-Alkylation) Complex->DirectAlk Avoid if possible Reductive Reductive Amination (High Selectivity) Complex->Reductive Best Path Conditions2 Use Aldehyde/Ketone + NaBH(OAc)3 in DCE/MeOH Reductive->Conditions2

Caption: Decision matrix for selecting the optimal alkylation pathway. Reductive amination is preferred for >C1 chains to ensure mono-alkylation.[1]

Standard Operating Procedures (Protocols)

Protocol A: Reductive Amination (The "Gold Standard")

Scope: Selective mono-alkylation using an aldehyde.[1][2] Mechanism: Formation of imine/iminium ion followed by in-situ hydride transfer.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Aldehyde: R-CHO (1.0 - 1.1 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1] (Avoid MeOH if transesterification of esters is a risk, otherwise MeOH is faster).

  • Acid Catalyst: Acetic Acid (1-2 eq, optional but accelerates imine formation).[1]

Step-by-Step:

  • Imine Formation: Dissolve amine (1.0 eq) and aldehyde (1.0 eq) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 eq). Stir for 30-60 minutes at Room Temperature (RT) to equilibrate the imine.

    • Note: Using a drying agent like MgSO4 during this step can push equilibrium forward.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.4 eq) portion-wise.

  • Reaction: Warm to RT and stir for 2-16 hours. Monitor by LC-MS.[1]

    • Checkpoint: The imine intermediate is often visible by LC-MS.[1] If imine remains, add more reductant.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Work-up: Extract with DCM or EtOAc.

    • Critical: The pyridine ring makes the product water-soluble at low pH.[1] Ensure the aqueous layer is pH > 10 before extraction to recover the free base.[1]

Protocol B: Direct Alkylation (The "High Risk" Alternative)

Scope: Used only when the alkyl halide is available but the aldehyde is not.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Alkyl Halide: R-Br or R-I (0.8 - 0.9 eq) (Limiting Reagent) [1]

  • Base:

    
     or DIPEA (1.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Step-by-Step:

  • Preparation: Dissolve amine (1.0 eq) and Base (1.5 eq) in MeCN.

  • Addition: Dissolve Alkyl Halide (0.8 eq) in MeCN. Add this solution dropwise over 1 hour to the amine solution at 0°C.

    • Why? Keeping the alkyl halide concentration low relative to the amine minimizes bis-alkylation.[1]

  • Reaction: Stir at RT. Do not heat unless necessary.[1]

  • Purification: You will likely have a mixture of starting material (SM), mono-alkyl, and bis-alkyl.[1] Flash chromatography is required.[1]

    • Tip: Use a DCM/MeOH/NH4OH gradient (e.g., 90:9:1) to separate these polar amines.[1]

Frequently Asked Questions (FAQs)

Q: My product is stuck in the aqueous layer during workup. How do I get it out? A: The pyridine ring and the amine make this molecule highly polar and pH-sensitive.[1]

  • Acidic pH (< 5): Both nitrogens are protonated (Dication).[1] Highly water-soluble.[1]

  • Neutral pH (6-8): Pyridine is free base, aliphatic amine is protonated (Monocation). Still water-soluble.[1]

  • Basic pH (> 11): Both nitrogens are free bases.[1] This is the only state where it will extract efficiently into organic solvents (DCM/EtOAc).[1] Use 1N NaOH to adjust the pH of your aqueous layer to >12 before extraction.[1]

Q: Can I use NaBH4 instead of NaBH(OAc)3 for reductive amination? A: Generally, no .[1] NaBH4 is too strong; it reduces aldehydes/ketones to alcohols faster than it reduces imines.[1] NaBH(OAc)3 is milder and selectively reduces the imine.[1] If you must use NaBH4, you must form the imine first (reflux amine + aldehyde in MeOH for 2 hours), then cool and add NaBH4.

Q: How do I remove unreacted starting material (primary amine) from my product? A: If chromatography is difficult, use a scavenger resin . Add an isocyanate-functionalized resin (e.g., polystyrene-methyl isocyanate) to the reaction mixture.[1] It will react covalently with the primary amine (SM) but not the secondary amine (Product) if the product is sterically hindered, or simply use an aldehyde resin to catch the primary amine.[1] Alternatively, perform a Boc-protection on the crude mixture; the primary amine becomes bis-Boc or mono-Boc (less polar), altering retention time significantly.

References & Authority

  • Basicity of Amines vs Pyridines:

    • Source: Williams, R. (2022).[1][3] "pKa Data Compiled." Organic Chemistry Data.

    • Relevance: Establishes the pKa ~10.5 (amine) vs ~5.2 (pyridine) hierarchy driving chemoselectivity.[1]

  • Reductive Amination Selectivity:

    • Source: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

    • Relevance: The foundational text for using NaBH(OAc)3 to prevent over-alkylation.[1]

  • Direct Alkylation Challenges (The "Runaway Train"):

    • Source: Master Organic Chemistry.[1] (2017).[1][2][3][4][5] "Alkylation of Amines Generally Sucks."[1][5]

    • Relevance: Explains the kinetic reasons why direct alkylation leads to mixtures.

  • Selective N-Alkylation Protocols:

    • Source: Salvatore, R. N., et al. (2002).[5] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][2][5] Journal of Organic Chemistry.

    • Relevance: Provides alternative conditions using CsOH if reductive amination is not possible.

Sources

overcoming low reactivity of 4-(3-Aminopropyl)pyridine in coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges associated with 4-(3-Aminopropyl)pyridine (CAS: 20173-24-4) in synthetic coupling workflows.

Subject: Overcoming Nucleophilic Competence & Catalyst Poisoning Issues Applicable For: Amide Couplings (Peptide Synthesis), Buchwald-Hartwig Amination, and S_NAr Reactions. Molecule Profile:

  • Structure: Pyridine ring connected to a primary propyl-amine chain.

  • Dual-Basicity Challenge: Contains two basic nitrogen centers:

    • Primary Amine (Aliphatic): High basicity (

      
      ), high nucleophilicity.
      
    • Pyridine Nitrogen (Aromatic): Moderate basicity (

      
      ), strong Lewis base (ligand).
      

Diagnostic Workflow

Before modifying your reaction, identify the specific failure mode using the decision tree below.

Reactivity_Workflow Start Start: What is the reaction type? Amide Amide Coupling (Acid + Amine) Start->Amide CrossCoupling Pd-Catalyzed Coupling (Aryl Halide + Amine) Start->CrossCoupling SNAr S_NAr / Alkylation (Electrophile + Amine) Start->SNAr Amide_Issue Issue: Low Yield / Incomplete Conversion Amide->Amide_Issue CC_Issue Issue: Catalyst Death / No Conversion CrossCoupling->CC_Issue Amide_Sol1 Cause: Salt Formation Fix: Increase Base (DIPEA) > 3 eq. Amide_Issue->Amide_Sol1 Amide_Sol2 Cause: Pyridine Interference Fix: Switch to HATU/DMF Amide_Issue->Amide_Sol2 CC_Sol1 Cause: Pyridine Poisoning Fix: Bulky Ligands (RuPhos/BrettPhos) CC_Issue->CC_Sol1 CC_Sol2 Cause: β-Hydride Elimination Fix: Pd-G3/G4 Precatalysts CC_Issue->CC_Sol2

Figure 1: Diagnostic decision tree for troubleshooting reactivity based on reaction class.

Scenario A: Amide Coupling (The "Salt Trap")

The Problem: Users often report low yields when using EDC/NHS or Carbodiimide chemistries. The failure is rarely due to the nucleophilicity of the primary amine. Instead, it is often a stoichiometry error .

  • Mechanism: The aliphatic amine (

    
    ) is protonated at neutral pH. If the starting material is supplied as a hydrochloride salt (common for stability), or if the activation byproduct is acidic (e.g., HOBt), the amine remains protonated (
    
    
    
    ) and non-nucleophilic.
  • Interference: The pyridine ring (

    
    ) can act as a "proton shuttle" or trap activated esters in rare cases, but mostly it complicates pH control.
    
Troubleshooting Q&A

Q: I am using EDC/HOBt in DCM, but the reaction stalls. Why? A: DCM is a poor solvent for polar pyridine salts. As the reaction proceeds, the pyridine moiety may form insoluble salts with the coupling byproducts, precipitating the amine out of the reaction before it couples.

  • Fix: Switch solvent to DMF or DMAc to maintain homogeneity.

Q: How much base should I add? A: You must account for both nitrogen centers if using HCl salts, plus the acid generated by the coupling reagent.

  • Rule of Thumb: Use 3.0 - 4.0 equivalents of a non-nucleophilic base (DIPEA or NMM).

    • 1 eq to neutralize the amine salt.

    • 1 eq to neutralize the carboxylic acid (if not pre-activated).

    • 1-2 eq excess to drive the equilibrium and prevent Pyridine-H+ formation.

Optimized Protocol: HATU Coupling

This protocol minimizes pyridine interference by using a fast-acting coupling reagent.

  • Dissolve: Carboxylic Acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Activate: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins at RT.

    • Note: The solution should turn yellow/orange.

  • Addition: Add 4-(3-Aminopropyl)pyridine (1.1 eq) dissolved in minimal DMF.

  • Buffer: Immediately add an additional 1.5 eq of DIPEA .

    • Why? This ensures the primary amine remains deprotonated (

      
      ) rather than the pyridine ring grabbing the proton.
      
  • Monitor: Stir at RT for 1-2 hours. Monitor by LCMS (expect M+H peak).

Scenario B: Buchwald-Hartwig Amination (The "Poisoning" Issue)

The Problem: The pyridine nitrogen is a potent Lewis base that binds to Palladium (Pd), displacing phosphine ligands and forming catalytically inactive complexes (Pd-Pyridine species). This "catalyst poisoning" stops the catalytic cycle dead. Furthermore, primary alkyl amines are prone to


-hydride elimination, leading to des-aminated side products.
Critical Parameters Table
ParameterRecommendationScientific Rationale
Catalyst Source Pd-G3 or Pd-G4 Precatalysts Rapidly generates active Pd(0) species, bypassing the induction period where pyridine can sequester Pd(II).
Ligand Class Dialkylbiaryl Phosphines Bulky ligands (e.g., RuPhos , BrettPhos ) sterically crowd the Pd center, preventing the pyridine nitrogen from binding.
Base NaOtBu or LiHMDS Strong, soluble bases are required to deprotonate the amine-Pd complex rapidly.
Solvent 1,4-Dioxane or Toluene Non-coordinating solvents prevent competitive binding. Avoid DMAc/DMF if possible (they can coordinate Pd).
Troubleshooting Q&A

Q: My reaction turns black and precipitates Pd metal immediately. A: This indicates "unligated" Pd is aggregating. The pyridine is likely displacing your phosphine ligand.

  • Fix: Switch to RuPhos-Pd-G4 or BrettPhos-Pd-G4 . The palladacycle precatalyst structure is extremely robust against displacement by pyridine.

Q: Can I use Pd(PPh3)4 or Pd(dppf)Cl2? A: No. These older generation catalysts bind ligands loosely. The pyridine nitrogen in your substrate will displace PPh3 or dppf, killing the catalyst. You need sterically demanding ligands.

Optimized Protocol: Cross-Coupling

Designed for coupling 4-(3-Aminopropyl)pyridine with an Aryl Bromide.

  • Charge: In a glovebox or under Argon, add:

    • Aryl Bromide (1.0 eq)

    • 4-(3-Aminopropyl)pyridine (1.2 eq)

    • NaOtBu (1.5 eq)

    • RuPhos-Pd-G3 (2 - 5 mol%)

  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.2 M.

  • Heat: Seal vessel and heat to 80-100°C for 12 hours.

  • Workup: Cool to RT. Filter through Celite.

    • Note: If the product is basic, wash the Celite with 10% MeOH/DCM to ensure elution.

Purification & Handling FAQs

Q: The product streaks on silica gel columns. A: Both the pyridine ring and the secondary amine (product) interact with acidic silanols on silica.

  • Fix 1: Add 1% Triethylamine (TEA) or 1% NH4OH to your eluent (e.g., DCM:MeOH:NH4OH 90:9:1).

  • Fix 2: Use Amine-functionalized Silica cartridges for flash chromatography.

Q: How do I remove excess 4-(3-Aminopropyl)pyridine after the reaction? A: Since the starting material is highly basic:

  • Acidic Wash: If your product is less basic (e.g., an amide), wash the organic layer with 1M citric acid or 0.5M HCl . The starting material will protonate and move to the aqueous layer. The amide product will remain in the organic layer.

  • Scavenger Resins: Use a Polymer-supported Isocyanate resin. It will react specifically with the unreacted primary amine of the starting material, allowing you to filter it out.

References

  • Amide Coupling Optimization: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Pyridine Poisoning in Pd-Catalysis: Sherwood, J. et al. (2019). Palladium-catalyzed cross-coupling of pyridine derivatives: a guide to catalyst choice. Reaction Chemistry & Engineering. Link

  • Buchwald-Hartwig Protocols for Alkyl Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • pKa Values: Williams, R. (2024). pKa Data for Organic Compounds (Pyridine vs Alkyl Amines). Colorado State University Database. Link

Validation & Comparative

comparing the efficacy of different synthetic routes to 4-(3-Aminopropyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 7127-18-6 Synonyms: 3-(4-Pyridyl)propylamine,


-(4-Pyridyl)propylamine
Target Audience:  Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

4-(3-Aminopropyl)pyridine is a critical pyridine-based building block, widely utilized in the synthesis of histamine H2 agonists, enzyme inhibitors, and cross-linking agents for polymer chemistry. Its structural simplicity—a primary amine tethered to a pyridine ring by a propyl chain—belies the challenge of its synthesis: avoiding polymerization of precursors (like 4-vinylpyridine) and preventing secondary amine formation during reduction.

This guide objectively compares the three most prevalent synthetic strategies. Route A (Catalytic Hydrogenation) is the industrial gold standard for scalability and purity. Route B (Hydride Reduction) is the preferred method for laboratory-scale discovery chemistry where high-pressure equipment is unavailable. Route C (Heck Coupling) represents a modern alternative when starting from halogenated pyridines.

Route Analysis & Comparison

Route A: Catalytic Hydrogenation of 3-(4-Pyridyl)propanenitrile (The Industrial Standard)

This route involves the reduction of the nitrile intermediate using hydrogen gas and a heterogeneous catalyst. It is the most atom-economical method and is preferred for multi-gram to kilogram scale-up.

  • Mechanism: Heterogeneous catalysis (Horiuti-Polanyi mechanism).

  • Key Reagents:

    
     gas, Raney Nickel or Pd/C, Ammonia (in Methanol).
    
  • Critical Insight: The addition of ammonia is non-negotiable. Without it, the primary amine product reacts with the intermediate imine, leading to significant secondary amine dimerization (a "poisoning" of the yield).

Route B: Chemical Reduction via LiAlH (The Lab-Scale Standard)

For bench chemists lacking high-pressure hydrogenation autoclaves, Lithium Aluminum Hydride (LiAlH


) provides a reliable, albeit more hazardous, alternative.
  • Mechanism: Nucleophilic hydride transfer.

  • Key Reagents: LiAlH

    
     (LAH), anhydrous THF or Diethyl Ether.
    
  • Critical Insight: The workup is the bottleneck. Aluminum salts form gelatinous precipitates that trap the product. A strict "Fieser" workup or Rochelle's salt quench is required to release the amine.

Route C: Heck Alkenylation & Reduction (The Modular Approach)

Useful when the nitrile precursor is unavailable, this route builds the carbon chain from 4-bromopyridine and acrylonitrile or allylamine derivatives.

  • Mechanism: Pd(0)-catalyzed C-C bond formation followed by saturation.

  • Key Reagents: Pd(OAc)

    
    , Phosphine ligands, Acrylonitrile.
    
  • Critical Insight: This is a two-step process (Coupling

    
     Reduction) and is generally less efficient than Route A due to the cost of palladium catalysts and lower yields in the coupling step.
    

Comparative Performance Data

FeatureRoute A: Catalytic HydrogenationRoute B: LiAlH

Reduction
Route C: Heck Coupling
Precursor 3-(4-Pyridyl)propanenitrile3-(4-Pyridyl)propanenitrile4-Bromopyridine
Typical Yield 85 - 95%70 - 80%50 - 65% (over 2 steps)
Scalability High (kg to ton)Low (limited by exotherm/safety)Medium
Atom Economy ExcellentPoor (stoichiometric Al waste)Moderate
Safety Profile High Pressure

risk
Pyrophoric reagents (LAH)Heavy metal toxicity
Purity Profile High (if

used)
Moderate (Al salts contamination)Low (Pd residuals)
Cost LowMediumHigh

Detailed Experimental Protocols

Precursor Synthesis: 3-(4-Pyridyl)propanenitrile

Before attempting Route A or B, you must synthesize the nitrile intermediate. Reaction: Michael addition of cyanide to 4-vinylpyridine.

  • Setup: Dissolve 4-vinylpyridine (1.0 eq) in aqueous HCl (1.1 eq) to form the pyridinium salt (prevents polymerization).

  • Addition: Add KCN (1.2 eq) aqueous solution dropwise at 0°C.

  • Reflux: Heat to 80°C for 2-4 hours.

  • Workup: Neutralize with

    
    , extract with DCM, and distill.
    
  • Yield: Expect ~90%.

Protocol for Route A: Catalytic Hydrogenation

Equipment: Parr Hydrogenator or Autoclave.

  • Charge: In a pressure vessel, place 3-(4-pyridyl)propanenitrile (10 g) and Methanol (100 mL).

  • Additive: Add 7N Methanolic Ammonia (20 mL). Crucial for suppressing dimer formation.

  • Catalyst: Carefully add Raney Nickel (2 g, ~20 wt%) as a slurry in water/methanol. Caution: Pyrophoric when dry.

  • Reaction: Purge with

    
     x3, then 
    
    
    
    x3. Pressurize to 50 psi (3.5 bar) and stir vigorously at 50°C for 6 hours.
  • Workup: Filter catalyst through Celite (keep wet!). Concentrate filtrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~110°C @ 0.5 mmHg) or conversion to HCl salt.

Protocol for Route B: LiAlH Reduction

Equipment: 3-Neck Round Bottom Flask, Reflux Condenser,


 line.
  • Setup: Flame-dry glassware under

    
    . Charge LiAlH
    
    
    
    (2.0 eq) into anhydrous THF (0.5 M concentration relative to substrate). Cool to 0°C.
  • Addition: Dissolve 3-(4-pyridyl)propanenitrile (1.0 eq) in dry THF. Add dropwise to the LAH slurry over 30 mins. Maintain temp <10°C.

  • Reaction: Warm to room temperature, then reflux for 3 hours. Solution usually turns grey/green.

  • Quench (Fieser Method): Cool to 0°C. For every x grams of LAH used, add:

    • x mL water (very slowly!)

    • x mL 15% NaOH

    • 3x mL water[1]

  • Workup: Stir until precipitate turns white and granular. Filter, dry organic phase over

    
    , and concentrate.
    

Visualizations

Pathway Logic Flow

G VP 4-Vinylpyridine (Precursor) Nitrile 3-(4-Pyridyl)propanenitrile (Key Intermediate) VP->Nitrile HCN / HCl Michael Addition Cat Route A: H2 / Raney Ni (Industrial) Nitrile->Cat LAH Route B: LiAlH4 / THF (Lab Scale) Nitrile->LAH Target 4-(3-Aminopropyl)pyridine (Target) Cat->Target High Yield Scalable LAH->Target Mod. Yield Stoichiometric Waste

Caption: Comparison of the two primary synthetic pathways starting from the common nitrile intermediate.

Mechanism of Side-Reaction (Dimerization) in Route A

Dimer Imine Intermediate Imine (R-CH=NH) Amine Primary Amine Product (R-CH2-NH2) Imine->Amine + H2 (Desired) SecAmine Secondary Amine Dimer (Impurity) Imine->SecAmine + Amine (-NH3) (Undesired Side Reaction) Note Solution: Add NH3 to shift equilibrium away from Secondary Amine Note->SecAmine

Caption: The "poisoning" mechanism where the product reacts with the intermediate. Ammonia prevents this.

References

  • Preparation of Pyridine Deriv

    • Source: Organic Syntheses, Coll.[2] Vol. 4, p. 221 (1963).

    • Context: Describes the general methodology for reducing 3-substituted propionitriles to propylamines using Raney Nickel.
  • Catalytic Hydrogen

    • Source: Rylander, P. N.
    • Context: Authoritative text on the necessity of ammonia in nitrile hydrogenation to suppress secondary amine form
  • Synthesis of 4-Vinylpyridine Precursors

    • Source:Journal of the American Chemical Society, "Polymeriz
    • Context: Details the instability of the vinyl precursor and the Michael addition conditions.
  • Safety Protocols for LiAlH4 Reductions

    • Source: Stanford Environmental Health & Safety, "Lithium Aluminum Hydride SOP".
    • Context: Essential safety d

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Pyridin-4-yl)propan-1-amine
Reactant of Route 2
3-(Pyridin-4-yl)propan-1-amine

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